Cas no 403-96-3 (1,3-bis[3-(trifluoromethyl)phenyl]urea)
1,3-bis[3-(trifluoromethyl)phenyl]urea Chemical and Physical Properties
Names and Identifiers
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- 1,3-bis[3-(trifluoromethyl)phenyl]urea
- N,N'-di(3-trifluoromethylphenyl)urea
- N,N'-Bis(3-trifluormethylphenyl)harnstoff
- N,N'-Di-(m-trifluoromethylphenyl)urea
- ST50543483
- NSC19469
- AKOS001399003
- N,N'-bis(3-trifluoromethylphenyl)urea
- AC1L3836
- N,N'-bis-(3-trifluoromethylphenyl)-urea
- MCULE-6631994065
- N,N'-bis(meta-trifluoromethylphenyl)urea
- N,N'-bis-(3-trifluoromethylphenyl)urea
- ZINC01514731
- N,N'-di(3-trifluoromethylphenyl)urea; N,N'-Bis(3-trifluormethylphenyl)harnstoff; N,N'-Di-(m-trifluoromethylphenyl)urea; ST50543483; NSC19469; AKOS001399003; N,N'-bis(3-trifluoromethylphenyl)urea; AC1L3836; N,N'-bis-(3-trifluoromethylphenyl)-urea; MCULE-6631994065; N,N'-bis(meta-trifluoromethylphenyl)urea; N,N'-bis-(3-trifluoromethylphenyl)urea; ZINC01514731;
- CHEMBL5202936
- F72483
- 1,3-Bis(3-(trifluoromethyl)phenyl)urea
- 1,3Bis(3-Trifluoromethylphenyl)urea
- 1,3-Bis-(3-trifluoromethyl-phenyl)-urea
- DTXSID70193312
- SY274280
- SCHEMBL5597699
- DS-011749
- N,N'-bis[3-(trifluoromethyl)phenyl]urea
- MFCD00018001
- 1,3-BIS-(3-TRIFLUOROMETHYLPHENYL)UREA
- NSC-19469
- 1,3 Bis(3-Trifluoromethylphenyl)urea
- NSC 19469
- Z44590534
- 403-96-3
-
- MDL: MFCD00018001
- Inchi: 1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24)
- InChI Key: ASUCRFVOBIZQSN-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(NC1=CC=CC(C(F)(F)F)=C1)=O)(F)F
Computed Properties
- Exact Mass: 348.0698
- Monoisotopic Mass: 348.06973192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13
- LogP: 5.51420
1,3-bis[3-(trifluoromethyl)phenyl]urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY274280-1g |
1,3-Bis[3-(trifluoromethyl)phenyl]urea |
403-96-3 | ≥95% | 1g |
¥7500.00 | 2025-04-14 | |
| eNovation Chemicals LLC | Y1052551-1g |
1,3-Bis[3-(trifluoromethyl)phenyl]urea |
403-96-3 | 95% | 1g |
$870 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582622-1g |
1,3-Bis(3-(trifluoromethyl)phenyl)urea |
403-96-3 | 98% | 1g |
¥9750 | 2023-04-14 | |
| Ambeed | A527993-250mg |
1,3-Bis(3-(trifluoromethyl)phenyl)urea |
403-96-3 | 95% | 250mg |
$42.0 | 2025-02-21 | |
| Ambeed | A527993-1g |
1,3-Bis(3-(trifluoromethyl)phenyl)urea |
403-96-3 | 95% | 1g |
$117.0 | 2025-02-21 | |
| Ambeed | A527993-5g |
1,3-Bis(3-(trifluoromethyl)phenyl)urea |
403-96-3 | 95% | 5g |
$389.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1052551-1g |
1,3-Bis[3-(trifluoromethyl)phenyl]urea |
403-96-3 | 95% | 1g |
$870 | 2025-02-19 | |
| 1PlusChem | 1P0073HD-250mg |
N,N-DI-(M-TRIFLUOROMETHYLPHENYL)UREA |
403-96-3 | 95% | 250mg |
$42.00 | 2024-05-03 | |
| 1PlusChem | 1P0073HD-1g |
N,N-DI-(M-TRIFLUOROMETHYLPHENYL)UREA |
403-96-3 | 95% | 1g |
$97.00 | 2024-05-03 | |
| 1PlusChem | 1P0073HD-5g |
N,N-DI-(M-TRIFLUOROMETHYLPHENYL)UREA |
403-96-3 | 95% | 5g |
$290.00 | 2024-05-03 |
1,3-bis[3-(trifluoromethyl)phenyl]urea Suppliers
1,3-bis[3-(trifluoromethyl)phenyl]urea Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1,3-bis[3-(trifluoromethyl)phenyl]urea
Chemical Profile of 1,3-bis[3-(trifluoromethyl)phenyl]urea (CAS No. 403-96-3)
1,3-bis[3-(trifluoromethyl)phenyl]urea, identified by its Chemical Abstracts Service (CAS) number 403-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of urea derivatives, characterized by the presence of a carbamide group (-NH-CO-NH₂) linked to aromatic rings. The introduction of trifluoromethyl groups at the phenyl rings enhances its electronic and steric properties, making it a versatile building block for various applications.
The molecular structure of 1,3-bis[3-(trifluoromethyl)phenyl]urea consists of two phenyl rings substituted with trifluoromethyl groups at the 3-position, connected by a central urea moiety. This configuration imparts a high degree of lipophilicity and electronic modulation, which are critical factors in drug design and material synthesis. The trifluoromethyl group, known for its ability to influence metabolic stability and binding affinity, makes this compound particularly valuable in medicinal chemistry.
In recent years, 1,3-bis[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in the development of novel pharmaceuticals. Its structural features suggest utility as an intermediate in the synthesis of bioactive molecules targeting various therapeutic pathways. For instance, researchers have explored its role in creating kinase inhibitors and other small-molecule drugs that interact with biological targets involved in cancer and inflammatory diseases. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound's ability to modulate enzyme activity, making it a promising candidate for further pharmacological investigation.
Moreover, the compound's stability under various chemical conditions has made it a suitable candidate for material science applications. In polymer chemistry, derivatives of 1,3-bis[3-(trifluoromethyl)phenyl]urea have been investigated for their potential as flame retardants due to the inherent stability provided by the trifluoromethyl groups. These groups can effectively hinder combustion reactions by releasing fluorinated compounds that act as thermal barriers. This application aligns with the growing demand for environmentally friendly and efficient flame retardant solutions in industries ranging from construction to electronics.
The synthesis of 1,3-bis[3-(trifluoromethyl)phenyl]urea typically involves condensation reactions between appropriately substituted phenols and urea derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications. The compound's reactivity allows for further functionalization, enabling chemists to tailor its properties for specific needs. For example, introducing additional substituents or modifying the urea group can lead to novel derivatives with enhanced solubility or bioavailability.
Recent studies have also highlighted the compound's potential in photopharmacology, where light-responsive drugs are designed to activate or deactivate therapeutic effects upon exposure to specific wavelengths. The electronic properties of 1,3-bis[3-(trifluoromethyl)phenyl]urea, influenced by the aromatic rings and trifluoromethyl groups, make it a candidate for developing photoswitchable molecules that can be controlled externally. This approach offers new possibilities for targeted drug delivery and treatment regimens in precision medicine.
In conclusion, 1,3-bis[3-(trifluoromethyl)phenyl]urea (CAS No. 403-96-3) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and functional properties make it invaluable in pharmaceutical development, material science, and advanced chemical synthesis. As research continues to uncover new applications and refine synthetic techniques, this compound is poised to play an increasingly important role in addressing complex challenges in medicine and industry.
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